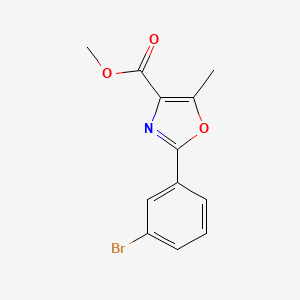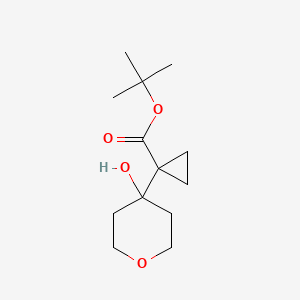![molecular formula C12H12F3NO2 B13691070 1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13691070.png)
1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone is a synthetic organic compound characterized by the presence of a pyrrolidinone ring attached to a methoxy and trifluoromethyl-substituted phenyl group
Métodos De Preparación
The synthesis of 1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-5-(trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically include refluxing the reactants in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve optimization of reaction parameters to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy and trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halides or amines, leading to the formation of various substituted derivatives
Aplicaciones Científicas De Investigación
1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to downstream biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparación Con Compuestos Similares
1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone can be compared with similar compounds such as:
3-Methoxy-5-(trifluoromethyl)phenylboronic acid: This compound shares the methoxy and trifluoromethyl groups but differs in its boronic acid functionality, which imparts different chemical reactivity and applications.
5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone: This compound has a similar phenyl substitution pattern but differs in the length and structure of the carbon chain, affecting its physical and chemical properties.
3-(Trifluoromethyl)phenylacetic acid methyl ester:
Propiedades
Fórmula molecular |
C12H12F3NO2 |
|---|---|
Peso molecular |
259.22 g/mol |
Nombre IUPAC |
1-[3-methoxy-5-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H12F3NO2/c1-18-10-6-8(12(13,14)15)5-9(7-10)16-4-2-3-11(16)17/h5-7H,2-4H2,1H3 |
Clave InChI |
FGJLHQYZPJLKKQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)N2CCCC2=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


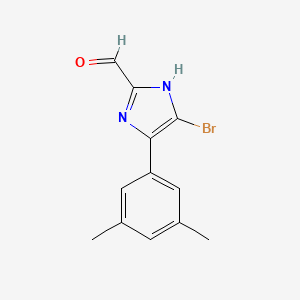
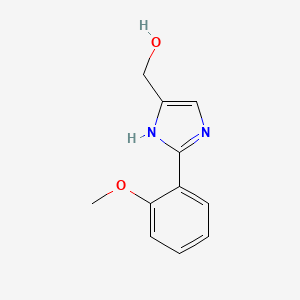
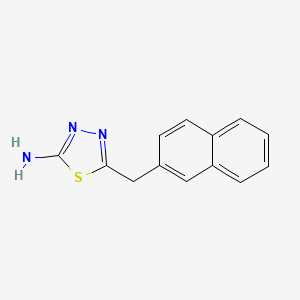
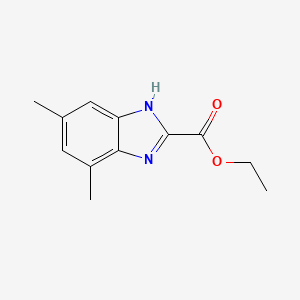
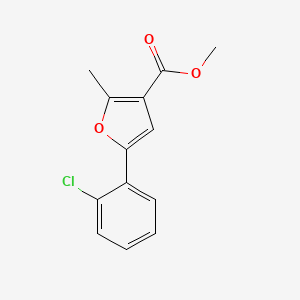
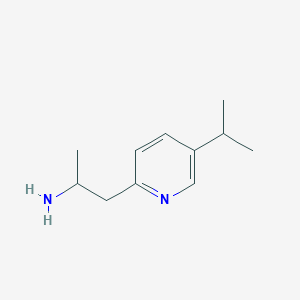
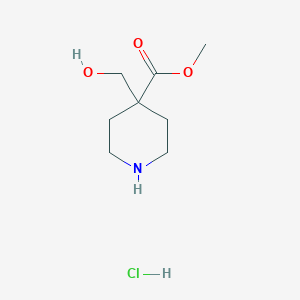
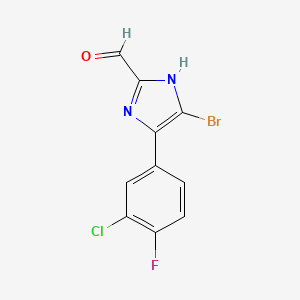
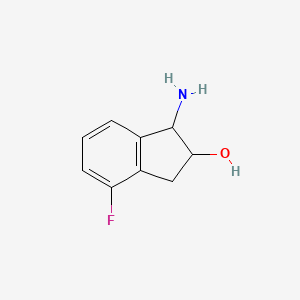
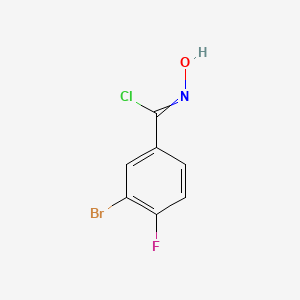
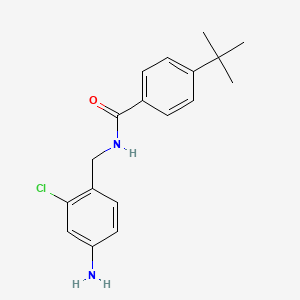
![5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13691065.png)
